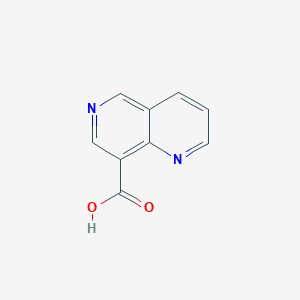

Acide 1,6-naphthyridine-8-carboxylique

Vue d'ensemble

Description

1,6-Naphthyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,6-Naphthyridine-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridine-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anticancéreuses

Les 1,6-naphthyridines ont été identifiées comme des composés pharmacologiquement actifs présentant des propriétés anticancéreuses potentielles. Elles ont été utilisées comme échafaudages pour l'inhibition de l'activité cancéreuse liée à la kinase c-Met. Les pharmacophores cycliques d'urée insérés dans le squelette de la 1,6-naphthyridine ont été développés en tant qu'inhibiteur de la kinase c-Met de classe II .

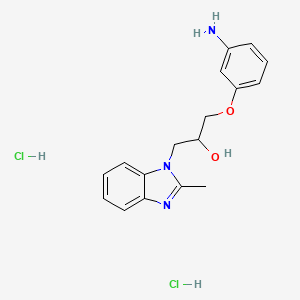

Activité anti-VIH

Applications antimicrobiennes

Les dérivés de la naphthyridine présentent un large spectre d'activités antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .

Utilisations analgésiques et anti-inflammatoires

Leurs activités analgésiques et anti-inflammatoires font des 1,6-naphthyridines des composés adaptés à la recherche sur la gestion de la douleur et les affections inflammatoires .

Effets antioxydants

Les activités antioxydantes des 1,6-naphthyridines sont également remarquables et peuvent être explorées pour leurs effets protecteurs contre les maladies liées au stress oxydatif .

Recherche sur les troubles neurologiques

Les dérivés de la 1,6-naphthyridine ont un potentiel d'application dans la recherche sur les troubles neurologiques, notamment la maladie d'Alzheimer, la sclérose en plaques et la dépression .

Mécanisme D'action

Target of Action

1,6-Naphthyridine-8-carboxylic acid is a pharmacologically active compound with a variety of applications . It has been shown to interact with several targets, including 3-phosphoinositide-dependent kinase-1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt pathway, which is involved in cell survival and proliferation .

Mode of Action

The compound acts as an ATP-competitive inhibitor of the PDK1 holoenzyme . By binding to the active site of PDK1, it prevents the phosphorylation of Akt, thereby inhibiting the activation of the Akt pathway .

Biochemical Pathways

The inhibition of the Akt pathway by 1,6-Naphthyridine-8-carboxylic acid affects several downstream mediators, including p21 . The suppression of the phosphorylation of these mediators can lead to the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic properties are likely influenced by its chemical structure and the presence of functional groups .

Result of Action

The inhibition of the Akt pathway by 1,6-Naphthyridine-8-carboxylic acid can lead to significant anticancer activity . In vitro studies have shown that the compound can induce apoptosis and cause cell cycle arrest in cancer cells .

Analyse Biochimique

Biochemical Properties

1,6-Naphthyridine-8-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with c-Met kinase involve the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent inhibitors . Additionally, 1,6-Naphthyridine-8-carboxylic acid exhibits inhibitory activity against HIV-1 integrase, making it a potential candidate for anti-HIV therapies .

Cellular Effects

1,6-Naphthyridine-8-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cause cell cycle arrest . It suppresses the phosphorylation of Akt and other key mediators in the Akt signaling pathway, leading to reduced cell proliferation and increased cell death . Furthermore, 1,6-Naphthyridine-8-carboxylic acid affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1,6-Naphthyridine-8-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ATP-competitive inhibitor of protein CK2, a kinase involved in various cellular processes . By inhibiting CK2, 1,6-Naphthyridine-8-carboxylic acid disrupts the phosphorylation of downstream targets, leading to altered cellular functions . Additionally, the compound’s structure allows it to interact with DNA and other nucleic acids, further influencing gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Naphthyridine-8-carboxylic acid change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1,6-Naphthyridine-8-carboxylic acid can lead to sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1,6-Naphthyridine-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and anti-HIV activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

1,6-Naphthyridine-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity . Additionally, 1,6-Naphthyridine-8-carboxylic acid affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, 1,6-Naphthyridine-8-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It can accumulate in specific tissues, leading to localized effects and potential therapeutic benefits . Transporters, such as ABC transporters, play a role in the cellular uptake and efflux of 1,6-Naphthyridine-8-carboxylic acid .

Subcellular Localization

The subcellular localization of 1,6-Naphthyridine-8-carboxylic acid affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 1,6-Naphthyridine-8-carboxylic acid may localize to the nucleus, where it interacts with DNA and transcription factors . This localization is crucial for its role in modulating gene expression and cellular processes .

Propriétés

IUPAC Name |

1,6-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERVZPSGADOFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654663 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-19-7 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

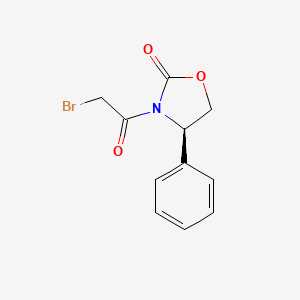

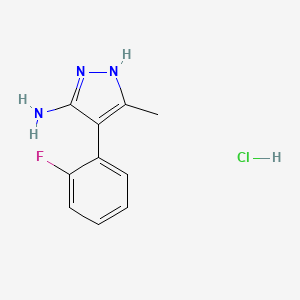

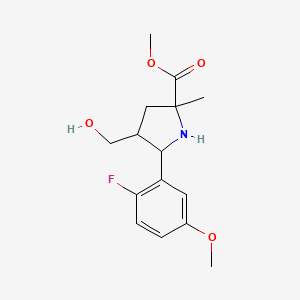

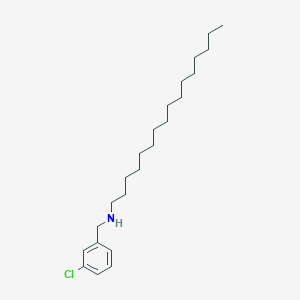

Feasible Synthetic Routes

Q1: How is 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid synthesized according to the research?

A1: The synthesis of 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid (3b) is a multi-step process []:

Q2: Are there any spectroscopic data available for 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid in the study?

A2: Unfortunately, the abstract does not provide specific spectroscopic data (NMR, IR, etc.) for compound 3b. Full characterization data would likely be found in the full text of the research paper [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-{[4-(2-fluorophenyl)piperazin-1-yl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1389186.png)

![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)

![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)

![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)

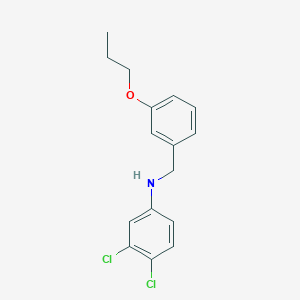

![3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389205.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline](/img/structure/B1389207.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)